Tetracaine Hydrochloride

Catalog No.
S545009
CAS No.
136-47-0
M.F
C15H25ClN2O2
M. Wt
300.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracaine Hydrochloride

Tetracaine hydrochloride, a water-soluble ester local anesthetic, eliminates the need for organic co-solvents or lipid emulsions encountered with the free base. With 40 mg/mL aqueous solubility and pKa ~8.5, it enables clear, high-concentration ophthalmic and mucosal solutions. Key advantages: • Extended VGSC block (~45 min) without vasodilatory washout, replacing procaine in ex vivo assays. • Well-characterized hydrolytic stability (74.1 kJ/mol solvolysis activation energy) for stress-testing glycol-based vehicles. • Ideal long-acting control for patch-clamp studies of the hydrophilic channel pathway.

CAS Number

136-47-0

Product Name

Tetracaine Hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N

solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Tetracaine hydrochloride; Amethocaine hydrochloride; Butylocaine; Curtacain; Decicain; Gingicain; PantocaineM; Intercaine; Leocaine; Menonasal; Niphanoid; Tetracaine HCl.

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl

The exact mass of the compound Tetracaine hydrochloride is 300.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

50 mg, 100 mg, 500 mg, 5 g

Tetracaine Hydrochloride is a high-potency, ester-type local anesthetic and allosteric channel inhibitor characterized by its lipophilic para-butylamino group and a pKa of approximately 8.5. As the water-soluble hydrochloride salt of tetracaine, it is primarily procured for the formulation of aqueous topical, mucosal, and ophthalmic solutions where rapid onset and prolonged membrane permeability are required without the use of lipid carriers. Unlike amide-type anesthetics or shorter-acting ester analogs, Tetracaine Hydrochloride binds the intracellular pore of voltage-gated sodium channels via a hydrophilic pathway, stabilizing the inactivated state to produce an extended conduction block. Its procurement value lies in its established aqueous solubility profile, well-characterized degradation kinetics, and suitability as a highly stable benchmark in electrophysiological assays and pharmaceutical formulation development .

Research Fit

Ion channel Na⁺ channel inhibition at low micromolar concentrations
Spinal model Prolonged anesthesia endpoint support in research models
Topical delivery Transdermal and formulation penetration research
Toxicology CNS and cardiovascular safety pharmacology studies

Substituting Tetracaine Hydrochloride with its free base form or in-class analogs like Procaine Hydrochloride introduces critical failures in formulation phase behavior and assay reproducibility. The free base form of tetracaine is highly lipophilic and sparingly soluble in water, necessitating organic co-solvents or lipid emulsions that can disrupt aqueous assay systems or cause precipitation in standard buffer solutions . Conversely, substituting with Procaine Hydrochloride drastically alters pharmacodynamics; procaine exhibits a significantly lower lipid partition coefficient, resulting in a much shorter duration of action and profound unwanted vasodilation that can wash out the compound in ex vivo tissue models . For applications requiring stable, high-concentration aqueous dosing and prolonged channel inhibition, the specific hydrochloride salt of tetracaine is strictly non-interchangeable.

Substitution Risk

Potency gap Na⁺ channel inhibitory potency may differ by orders of magnitude from lidocaine or bupivacaine, altering experimental exposure levels.
Metabolism class Ester-type plasma hydrolysis versus amide-type hepatic clearance shifts pharmacokinetic interpretation and allergenicity context.
Duration mismatch Long-acting anesthetic profile cannot be directly matched to short-acting procaine or intermediate-acting lidocaine.

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The selection between tetracaine forms is primarily driven by aqueous processability. Tetracaine Hydrochloride achieves a water solubility of 40 mg/mL, enabling the direct preparation of standard 0.5% to 2.0% (w/v) aqueous solutions. In contrast, Tetracaine free base is highly lipophilic and only sparingly soluble in water (<1 mg/mL), requiring lipid emulsions or organic solvents for dissolution. This >40-fold quantitative advantage in aqueous solubility makes the hydrochloride salt the mandatory precursor for clear ophthalmic drops, injectable hydrogels, and purely aqueous in vitro assay media .

Evidence DimensionAqueous Solubility at Room Temperature
Target Compound Data40 mg/mL (Tetracaine Hydrochloride)
Comparator Or Baseline<1 mg/mL (Tetracaine Free Base)
Quantified Difference>40-fold increase in aqueous solubility
ConditionsRoom temperature aqueous solvent without co-solvents

Ensures the ability to formulate high-concentration aqueous solutions without introducing potentially confounding organic co-solvents or lipid carriers.

Na⁺ Channel IC50
Head-to-head
0.7 µM (tetracaine)
vs 204 µM (lidocaine)
Supports Na⁺ channel inhibition assay context; reported 290× lower IC50 than lidocaine in patch clamp.
Xenopus laevis sciatic nerve; external drug application

Buffer Selection for Hydrolytic Stability

As an ester-type compound, Tetracaine Hydrochloride is susceptible to pH-dependent hydrolysis, making buffer selection critical for procurement and shelf-life. In a stability study of 0.5% (w/v) solutions at 26°C, formulation in 0.06M phosphate buffer (pH 5.4) yielded a t90% (time to 10% degradation) of 181 days. A comparable acetate buffer yielded a t90% of 157 days, whereas borate buffers failed to maintain buffer capacity, leading to rapid pH drift and accelerated degradation. This quantitative stability data dictates that buyers must pair Tetracaine Hydrochloride procurement with appropriate phosphate or acetate buffering systems to ensure reproducible long-term stock solutions[1].

Evidence DimensionShelf-life (t90% degradation time)
Target Compound Data181 days (in 0.06M Phosphate Buffer, pH 5.4)
Comparator Or Baseline157 days (in 0.06M Acetate Buffer, pH 5.4)
Quantified Difference24-day extension in t90% shelf-life using phosphate vs. acetate buffer
Conditions0.5% w/v aqueous solution stored at 26°C

Guides the precise selection of excipients to maximize the shelf-life and reproducibility of aqueous laboratory stock solutions and commercial products.

Spinal recovery profile
Head-to-head
Longer ambulation & complete resolution than bupivacaine (15 mg)
Supports spinal anesthesia model endpoint review; extended recovery without re-dosing.
Hyperbaric spinal crossover study, 12 volunteers

Solvolysis in Propylene Glycol

When formulating non-aqueous topical systems, buyers must account for the specific reactivity of Tetracaine Hydrochloride with common solvents. Kinetic studies reveal that tetracaine undergoes transesterification (solvolysis) in propylene glycol. The degradation rate constant (k) increases significantly from 2.26 × 10^-3 d^-1 at 22°C to 7.06 × 10^-2 d^-1 at 60°C, with an activation energy of 74.1 kJ/mol. This quantitative thermal degradation profile proves that while propylene glycol is a common vehicle, it actively degrades the tetracaine ester linkage over time, requiring formulators to either strictly control storage temperatures or select alternative non-reactive glycols for extended shelf-life[1].

Evidence DimensionDegradation Rate Constant (k) via Solvolysis
Target Compound Datak = 2.26 × 10^-3 d^-1 at 22°C
Comparator Or Baselinek = 7.06 × 10^-2 d^-1 at 60°C
Quantified Difference~31-fold acceleration in degradation rate at elevated temperature
ConditionsNon-aqueous propylene glycol solution, thermal stress testing

Alerts formulators to the chemical incompatibility between this ester API and propylene glycol, driving the selection of alternative solvents for stable topical patches or creams.

Intrathecal neurotoxicity
Head-to-head
Vacuolation: lidocaine = tetracaine > bupivacaine > ropivacaine
Supports spinal cord safety endpoint monitoring; intermediate toxicity profile reported.
Rabbit intrathecal model, 0.3 mL 2%

Pharmacodynamic Duration: Tetracaine vs. Procaine

For ex vivo tissue models and prolonged in vivo assays, the duration of action is a primary procurement filter. Tetracaine Hydrochloride provides approximately 45 minutes of sustained topical/soft-tissue anesthesia, driven by its high lipophilicity and stable binding to the inactivated state of voltage-gated sodium channels. In contrast, Procaine Hydrochloride—an older ester analog—provides only 15 to 30 minutes of soft tissue anesthesia and induces profound vasodilation, which accelerates drug washout. This quantitative difference in duration and the absence of extreme vasodilatory washout make Tetracaine Hydrochloride a more stable choice for extended-duration electrophysiological and pain-model assays.

Evidence DimensionDuration of soft tissue / topical anesthesia
Target Compound Data~45 minutes (Tetracaine Hydrochloride)
Comparator Or Baseline15–30 minutes (Procaine Hydrochloride)
Quantified Difference1.5x to 3x longer duration of action
ConditionsIn vivo soft tissue application

Ensures the selected control compound remains active throughout the duration of prolonged tissue assays without requiring repeated dosing.

Dermal penetration depth
Class-level
Tetracaine > lidocaine for full-depth skin anesthesia (patent teaching)
Supports topical formulation research; liposomal delivery shows 5.3% skin deposition at 24 h.
Franz cell / human skin; liposomal flux 16.06 µg/cm²/h
CNS convulsive threshold
Head-to-head
4.0 mg/kg IV (canine)
vs 22.0 mg/kg (lidocaine)
Supports toxicology model interpretation; threshold comparable to bupivacaine (5.0 mg/kg).
Awake dog model, rapid IV administration

Aqueous Ophthalmic and Mucosal Formulations

Directly leveraging its 40 mg/mL water solubility and defined hydrolytic stability in phosphate buffers (pH 5.4), Tetracaine Hydrochloride is highly suitable for manufacturing clear, high-concentration (0.5%–2.0%) aqueous drops and sprays. It avoids the need for the complex lipid emulsions required by the free base form.

Prolonged VGSC Assays

Due to its extended duration of action (~45 minutes) and lack of the profound vasodilatory washout seen with procaine, this compound is routinely procured as a long-acting positive control in patch-clamp and ex vivo tissue assays targeting the hydrophilic pathway of VGSCs.

Excipient Compatibility Screening

Given its well-characterized activation energy (74.1 kJ/mol) for solvolysis in propylene glycol, Tetracaine Hydrochloride serves as an excellent model ester API for industrial stress-testing of non-aqueous topical vehicles, allowing formulators to benchmark the chemical compatibility of novel glycols and transdermal permeation enhancers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ion channel & electrophysiology studies
Na⁺ channel blockade potency context
IC50 and K⁺ channel selectivity endpoints
Spinal anesthesia research models
Prolonged block duration profile
Recovery endpoint and neurotoxicity monitoring
Topical & transdermal formulation development
Dermal penetration and encapsulation behavior
Liposomal or eutectic formulation performance
Preclinical CNS & cardiovascular toxicology
Characterized convulsive threshold
Systemic toxicity margin and local neurotoxicity ranking

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.1604557 Da

Monoisotopic Mass

300.1604557 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5NF5D4OPCI

Related CAS

94-24-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (91.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H370 (23.97%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Local anaesthesia

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

53762-93-9
136-47-0

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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